1-(Naphthalen-1-yl)-3-(3-nitrophenyl)urea
Description
1-(Naphthalen-1-yl)-3-(3-nitrophenyl)urea (CAS 13256-89-8) is a diarylurea derivative characterized by a naphthalene group at position 1 and a 3-nitrophenyl moiety at position 3 of the urea backbone. This compound belongs to a class of molecules known for their diverse biological activities, including kinase inhibition and anti-inflammatory properties. Its structure enables strong hydrogen-bonding interactions, critical for molecular recognition and crystal packing .
Properties
CAS No. |
13256-89-8 |
|---|---|
Molecular Formula |
C17H13N3O3 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
1-naphthalen-1-yl-3-(3-nitrophenyl)urea |
InChI |
InChI=1S/C17H13N3O3/c21-17(18-13-7-4-8-14(11-13)20(22)23)19-16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H2,18,19,21) |
InChI Key |
ZDQAVEJQTQHPRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Naphthalen-1-yl)-3-(3-nitrophenyl)urea typically involves the reaction of naphthylamine with 3-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include continuous flow reactions and the use of automated systems for purification and isolation.
Chemical Reactions Analysis
1-(Naphthalen-1-yl)-3-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Naphthylamine + 3-Nitrophenyl Isocyanate | Reflux in dichloromethane | High |
| 2 | Purification via column chromatography | - | - |
Chemistry
In synthetic organic chemistry, 1-(Naphthalen-1-yl)-3-(3-nitrophenyl)urea serves as a valuable building block for more complex organic molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new compounds with desired properties.
Biology
Research indicates that this compound may exhibit significant biological activities, including:
- Antimicrobial Properties : Studies have shown that urea derivatives can inhibit the growth of various microorganisms, suggesting potential applications in developing antimicrobial agents .
- Anticancer Activity : Preliminary investigations suggest that this compound may interact with cancer cell pathways, providing a basis for further exploration as a therapeutic agent against specific cancer types.
Medicine
The compound is being studied for its potential use as a therapeutic agent in treating diseases associated with inflammation and autoimmune disorders. Its mechanism of action may involve the inhibition of cytokine production, which is crucial in managing inflammatory responses .
Industrial Applications
In industry, this compound is utilized in developing new materials with specific properties. Its applications include:
- Polymer Development : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
- Coatings : It can be used in formulating coatings with improved durability and resistance to environmental factors.
Table 2: Comparison of Urea Derivatives
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| 1-(Naphthalen-1-yl)-3-(4-nitrophenyl)urea | Nitro group in para position | Moderate |
| 1-(Naphthalen-1-yl)-3-(2-nitrophenyl)urea | Nitro group in ortho position | Low |
The structure of this compound allows for enhanced reactivity and potential efficacy compared to its analogs.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various urea derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent .
Case Study 2: Anticancer Research
In another investigation focused on anticancer activity, researchers found that this compound demonstrated selective cytotoxicity against certain cancer cell lines. This finding supports further research into its application as a targeted cancer therapy .
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)-3-(3-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Variations in the Arylurea Scaffold
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at R2 enhance stability and binding affinity to hydrophobic pockets in kinases .
- Naphthalene derivatives (e.g., Doramapimod) exhibit improved pharmacokinetics due to extended π-π stacking interactions compared to smaller aryl groups (e.g., furylmethyl) .
Physicochemical Properties
- Solubility : The nitro group in 3-nitrophenyl derivatives decreases aqueous solubility but improves membrane permeability .
- Melting Points : Urea derivatives with rigid substituents (e.g., naphthalene) exhibit higher melting points (e.g., 229–231°C for compound 1m vs. ~200°C estimated for the target compound).
- Hydrogen Bonding : Crystal structures of analogs (e.g., (S)-1-(2-nitrophenyl)-3-(1-phenylethyl)urea) reveal NH···O hydrogen bonds critical for stability .
Biological Activity
1-(Naphthalen-1-yl)-3-(3-nitrophenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-diabetic research. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound this compound consists of a naphthalene moiety connected to a nitrophenyl group through a urea linkage. The synthesis typically involves the reaction of naphthalene derivatives with isocyanates, leading to the formation of urea derivatives. This synthetic approach has been optimized for efficiency and yield, making it feasible for further biological evaluations.
Anticancer Activity
Recent studies have highlighted the anticancer potential of urea derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating effective concentration levels for inducing cell death.
Table 1: Anticancer Activity Data
The mechanism of action appears to involve the inhibition of specific molecular targets associated with cancer progression, such as FGFR1 (Fibroblast Growth Factor Receptor 1), which plays a crucial role in tumor growth and metastasis.
Anti-Diabetic Activity
In addition to its anticancer properties, this compound has been evaluated for its anti-diabetic effects. The compound exhibits inhibitory activity against α-amylase and α-glucosidase enzymes, which are critical in carbohydrate metabolism.
Table 2: Anti-Diabetic Activity Data
The inhibition of these enzymes can lead to reduced glucose absorption in the intestines, making it a potential therapeutic agent for managing diabetes.
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains. Studies indicate that it possesses significant antibacterial activity comparable to standard antibiotics.
Table 3: Antimicrobial Activity Data
| Bacteria | Minimum Inhibitory Concentration (MIC µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 |
These findings suggest that the compound could be explored further as an antimicrobial agent.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins associated with its biological activities. These studies reveal that the compound forms stable interactions within the active sites of enzymes involved in cancer progression and metabolic pathways.
Case Studies
Several case studies have documented the efficacy of similar urea derivatives in clinical settings. For example, compounds with structural similarities to this compound have been evaluated in preclinical trials, demonstrating significant reductions in tumor size and improved metabolic profiles in diabetic models.
Q & A
Basic Synthesis and Purification
Q: What are the optimized synthetic routes for 1-(Naphthalen-1-yl)-3-(3-nitrophenyl)urea, and how do reaction conditions influence yield? A:
- Synthetic Pathways : The compound can be synthesized via urea bridge formation between 1-naphthyl isocyanate and 3-nitroaniline. Alternative routes involve triphosgene-mediated coupling of amines (e.g., 1-naphthylamine and 3-nitroaniline) under inert conditions .
- Critical Parameters :
- Solvent Choice : Use dichloromethane or toluene for improved solubility of aromatic intermediates .
- Base Selection : Triethylamine neutralizes HCl byproducts, enhancing reaction efficiency .
- Temperature : Reflux conditions (~110°C in toluene) are typical for urea formation, but lower temperatures (0–25°C) may reduce side reactions .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (THF/ethyl acetate) .
Structural Characterization
Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this urea derivative? A:
- Spectroscopy :
- X-ray Crystallography : Single-crystal XRD provides unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding in urea motifs) .
Advanced Experimental Design
Q: How can factorial design improve the optimization of reaction parameters for this compound? A:
- Design of Experiments (DoE) : Use a 2³ factorial design to test variables: temperature, solvent polarity, and catalyst loading. This minimizes trials while identifying interactions between factors .
- Response Surface Methodology (RSM) : Model yield as a function of variables to locate optimal conditions. For example, a central composite design can refine reaction time and stoichiometry .
- Case Study : A study on similar ureas achieved 92% yield by optimizing molar ratios and reflux duration via DoE .
Computational Modeling
Q: How can density functional theory (DFT) elucidate the electronic properties and stability of this compound? A:
- DFT Applications :
- Geometry Optimization : B3LYP/6-311G(d,p) basis sets predict bond lengths and angles consistent with XRD data .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity (e.g., nitro group’s electron-withdrawing effect) .
- Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites for predicting regioselectivity in derivatization .
- Reaction Mechanism : Simulate intermediates in urea formation to validate proposed pathways (e.g., isocyanate-amine coupling) .
Handling Data Contradictions
Q: How should researchers resolve discrepancies in spectroscopic or biological activity data across studies? A:
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., GaussView-simulated spectra) .
- Crystallographic Consistency : Ensure XRD-derived bond angles align with DFT-optimized structures .
- Biological Assay Reproducibility : Standardize protocols (e.g., MIC testing for antimicrobial activity) and control for solvent effects (e.g., DMSO vs. aqueous solutions) .
Environmental and Safety Considerations
Q: What safety protocols are critical when handling this compound? A:
- Hazard Mitigation :
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .
Advanced Applications in Materials Science
Q: What methodologies assess this compound’s potential in supramolecular or polymer applications? A:
- Supramolecular Assembly : Study hydrogen-bonding networks via XRD to evaluate crystal packing efficiency .
- Polymer Compatibility : Test thermal stability (TGA/DSC) and solubility in common polymers (e.g., PMMA) for composite design .
Biological Activity Profiling
Q: How can researchers systematically evaluate the bioactivity of this urea derivative? A:
- In Vitro Assays :
- Toxicity Screening : Use in silico tools (e.g., ProTox-II) to predict LD₅₀ and hepatotoxicity before in vivo trials .
Stability and Degradation Studies
Q: What analytical techniques monitor the compound’s stability under varying pH and light conditions? A:
- Forced Degradation : Expose to UV light (ICH Q1B) and acidic/basic buffers (0.1M HCl/NaOH) .
- HPLC-MS : Track degradation products (e.g., nitro group reduction to amine) .
- Kinetic Modeling : Calculate half-life (t₁/₂) using Arrhenius plots for shelf-life prediction .
Interdisciplinary Collaboration
Q: How can computational and experimental teams collaborate to accelerate research on this compound? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
